molecular formula C40H52N4O15S2 B3029335 Tariquidar (methanesulfonate, hydrate) CAS No. 625375-83-9

Tariquidar (methanesulfonate, hydrate)

Cat. No.: B3029335
CAS No.: 625375-83-9
M. Wt: 893.0 g/mol
InChI Key: MNKRYFJEUQPYTI-UHFFFAOYSA-N
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Scientific Research Applications

XR9576 (methanesulfonate, hydrate) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of drug transport and resistance.

    Biology: Investigated for its role in modulating P-glycoprotein activity in various cell lines.

    Medicine: Explored for its potential to enhance the efficacy of chemotherapeutic agents by overcoming multidrug resistance.

    Industry: Utilized in the development of new drug formulations and delivery systems

Mechanism of Action

Tariquidar is an anthranilic acid derivative third-generation P-glycoprotein (P-gp) inhibitor . P-gp is a transport protein found in normal cells that has many transport and modulatory functions, from affecting the distribution and bioavailability of drugs to mediating the migration of dendritic cells . It is proposed that tariquidar’s and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XR9576 (methanesulfonate, hydrate) involves multiple steps, starting from the appropriate precursor molecules. The key steps include:

Industrial Production Methods

Industrial production of XR9576 (methanesulfonate, hydrate) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

XR9576 (methanesulfonate, hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Including sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of XR9576 (methanesulfonate, hydrate), which can be further studied for their biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of XR9576 (methanesulfonate, hydrate)

XR9576 (methanesulfonate, hydrate) is unique due to its high specificity and potency as a P-glycoprotein inhibitor. It has a low dissociation constant (Kd) of 5.1 nM, indicating strong binding affinity to P-glycoprotein . Additionally, it has been shown to effectively reverse multidrug resistance in various cancer cell lines, making it a valuable tool in cancer research and therapy .

Properties

IUPAC Name

N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide;methanesulfonic acid;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38N4O6.2CH4O3S.3H2O/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27;2*1-5(2,3)4;;;/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43);2*1H3,(H,2,3,4);3*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKRYFJEUQPYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC.CS(=O)(=O)O.CS(=O)(=O)O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52N4O15S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856149
Record name Methanesulfonic acid--N-[2-({4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}carbamoyl)-4,5-dimethoxyphenyl]quinoline-3-carboxamide--water (2/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

893.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625375-83-9
Record name Methanesulfonic acid--N-[2-({4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}carbamoyl)-4,5-dimethoxyphenyl]quinoline-3-carboxamide--water (2/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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